5,7-dibromo-1H-indole-2,3-dione 3-oxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1H-indole-2,3-dione 3-oxime typically involves the bromination of isatin derivatives. One common method includes the reaction of isatin with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5 and 7 positions of the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoindole-2,3-dione derivatives, while reduction can produce dibromoindole-2,3-dione amines .
Scientific Research Applications
5,7-Dibromo-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 5,7-dibromo-1H-indole-2,3-dione 3-oxime exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the bromine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1H-indole-2,3-dione: Similar in structure but with chlorine atoms instead of bromine.
5,7-Difluoro-1H-indole-2,3-dione: Contains fluorine atoms, offering different reactivity and properties.
5,7-Diiodo-1H-indole-2,3-dione: Iodine atoms provide distinct electronic and steric effects.
Uniqueness
5,7-Dibromo-1H-indole-2,3-dione 3-oxime is unique due to the presence of bromine atoms, which impart specific electronic properties and reactivity. This makes it particularly useful in applications requiring selective bromination and specific biological activities .
Properties
IUPAC Name |
5,7-dibromo-3-nitroso-1H-indol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12-14/h1-2,11,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXOHRURSDHCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268655 | |
Record name | 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49675-79-8 | |
Record name | 1H-Indole-2,3-dione, 5,7-dibromo-, 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001268655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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